![molecular formula C22H19N3O2 B4970260 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide, also known as BIP, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. BIP is a small molecule that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide is not fully understood. However, studies have suggested that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to have several biochemical and physiological effects. Studies have reported that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to protect neuronal cells from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal compound for in vitro studies. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to exhibit low toxicity, indicating its potential for therapeutic applications. However, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has some limitations for lab experiments. Its solubility in water is limited, which can make it challenging to use in certain assays. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide is relatively expensive, which can limit its use in large-scale studies.
Orientations Futures
There are several future directions for N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide research. One potential area of research is the development of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide analogs with improved solubility and potency. Additionally, studies can focus on investigating the potential therapeutic applications of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, research can explore the use of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide in combination therapy with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide involves a multi-step process that starts with the condensation reaction of 2-aminobenzimidazole and 4-bromoaniline. This reaction yields 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 2-phenoxypropanoic acid to produce N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported that N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide exhibits anti-tumor activity by inhibiting the proliferation of cancer cells. Additionally, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide has been found to have neuroprotective effects by preventing neuronal cell death.
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15(27-18-7-3-2-4-8-18)22(26)23-17-13-11-16(12-14-17)21-24-19-9-5-6-10-20(19)25-21/h2-15H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLDHDRGLGFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


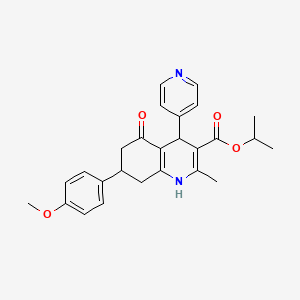
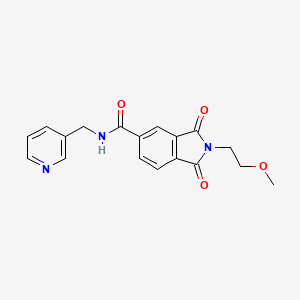
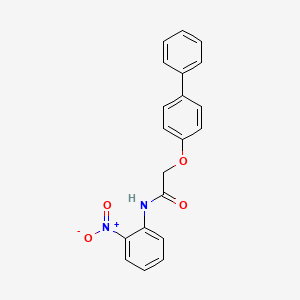
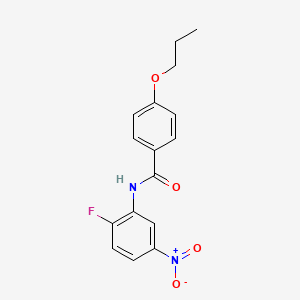
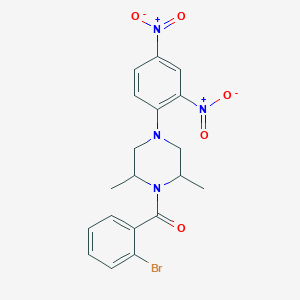
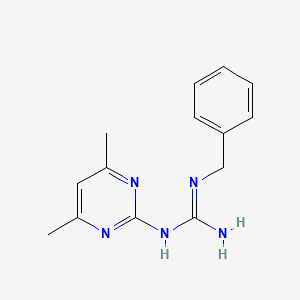
![4-[(3-nitrophenyl)amino]-1,2-naphthalenedione](/img/structure/B4970237.png)
![6-(2,5-dimethylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4970252.png)
![4-[(3,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4970263.png)
![(2,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B4970265.png)
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]propanamide](/img/structure/B4970270.png)

![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)